molecular formula c20h22o7 B190994 Diffractaic acid CAS No. 436-32-8

Diffractaic acid

Cat. No. B190994
CAS RN: 436-32-8
M. Wt: 374.4 g/mol
InChI Key: MIJKZXWOOXIEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diffractaic acid is a β-orcinol depside with the molecular formula C20H22O7, which is produced by lichens . It has been found in P. magellanica and has diverse biological activities . It has cytotoxic, cytogenetic, oxidative, analgesic, and antiviral effects .


Molecular Structure Analysis

The molecular structure of Diffractaic acid is characterized by its IUPAC name 4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid . The molecular weight is 374.389 g·mol−1 .

Scientific Research Applications

Application in Cancer Research

  • Scientific Field : Oncology
  • Summary of Application : Diffractaic acid has been shown to have anticancer activity against various types of cancer cells, including human lung, breast, and epithelial cancers . It has been particularly studied for its effects on cervical cancer .
  • Methods of Application : In one study, the anticancer impacts of diffractaic acid were investigated on the cervical cancer HeLa cell line . The proliferation of HeLa cells was suppressed in a dose- and time-dependent manner .
  • Results or Outcomes : The IC50 values were 22.52 μg/ml at 48 h . Diffractaic acid significantly suppressed migration and increased both the BAX/BCL2 ratio by qPCR analysis and the apoptotic cell population via flow cytometry analysis on HeLa cells .

Application in Antiviral Research

  • Scientific Field : Virology
  • Summary of Application : Diffractaic acid has been found to inhibit the replication of the Dengue virus .
  • Methods of Application : The depsides and depsidones of Usnea baileyi, Usnea aciculifera, Parmotrema dilatatum, and Parmotrema tsavoense were tested against dengue virus serotype 2 .
  • Results or Outcomes : Diffractaic acid was one of the three active compounds that inhibited dengue virus serotype 2 without any apparent cytotoxicity . Its EC50 value was 2.43 ± 0.19 μM .

Application in Antioxidant Research

  • Scientific Field : Biochemistry
  • Summary of Application : Diffractaic acid, a lichen secondary metabolite, has been reported to have antioxidant properties .
  • Methods of Application : The antioxidant properties of diffractaic acid are typically evaluated using various biochemical assays .
  • Results or Outcomes : The specific outcomes of these studies are not detailed in the sources, but diffractaic acid is generally reported to have significant antioxidant activity .

Safety And Hazards

Diffractaic acid is harmful if swallowed . It has low toxicity to a tested cell line (CC50 of 221.9 µM) .

properties

IUPAC Name

4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-9-8-14(11(3)17(21)15(9)19(22)23)27-20(24)16-10(2)7-13(25-5)12(4)18(16)26-6/h7-8,21H,1-6H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJKZXWOOXIEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195883
Record name Diffractaic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diffractaic acid

CAS RN

436-32-8
Record name Diffractaic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diffractaic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diffractaic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diffractaic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diffractaic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD86RC383X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diffractaic acid
Reactant of Route 2
Diffractaic acid
Reactant of Route 3
Diffractaic acid
Reactant of Route 4
Reactant of Route 4
Diffractaic acid
Reactant of Route 5
Reactant of Route 5
Diffractaic acid
Reactant of Route 6
Reactant of Route 6
Diffractaic acid

Citations

For This Compound
900
Citations
E Okuyama, K Umeyama, M Yamazaki… - Planta …, 1995 - thieme-connect.com
… Diffractaic acid and usnic acid were identified as the analgesic and antipyretic components … diffractaic acid showed a significant effect only on the former and usnic acid only on the latter. …
Number of citations: 232 www.thieme-connect.com
S Kumar KC, K Müller - Journal of natural products, 1999 - ACS Publications
… -usnic acid (1), and the didepside diffractaic acid (5) were potent antiproliferative agents and … ), (+)-usnic acid (1), and diffractaic acid (5) was due to cytostatic rather than cytotoxic effects. …
Number of citations: 194 pubs.acs.org
Y Bayir, F Odabasoglu, A Cakir, A Aslan, H Suleyman… - Phytomedicine, 2006 - Elsevier
The antiulcerogenic effect of diffractaic acid (DA) isolated from Usnea longissima, a lichen species, on indomethacin (IND)-induced gastric lesions was investigated in rats. …
Number of citations: 174 www.sciencedirect.com
ŞN Kalın, A Altay, H Budak - Chemico-Biological Interactions, 2022 - Elsevier
… , necrotic, and antimigratory effects of diffractaic acid. qPCR analysis indicated the … diffractaic acid on breast cancer targeting TrxR1. In conclusion, these data reveal that diffractaic acid …
Number of citations: 9 www.sciencedirect.com
TKS Ahamed, VK Rajan, K Sabira… - … biology and chemistry, 2019 - Elsevier
In this study, the structural and antioxidant behavior of the three lichen-derived natural compounds such as atranorin (AT), evernic acid (EV) and diffractaic acid (DF) has been …
Number of citations: 32 www.sciencedirect.com
TL Esslinger - Bryologist, 1972 - JSTOR
… The p-orcinol para-depside diffractaic acid is rare in lichens. Prior to the report by Kurokawa (1967) of diffractaic acid from two species of Parmelia subgenus Amphigymnia, this substance …
Number of citations: 9 www.jstor.org
M Maulidiyah, A Darmawan, E Ahmad… - Journal of Applied …, 2021 - japsonline.com
… As presented in Table 2, we conclude that the L7 fraction has similarities with the diffractaic acid (C20H22O7) compound, as previously reported by Kumar and Müller (1999) and …
Number of citations: 13 japsonline.com
N Loeanurit, TL Tuong, VK Nguyen, V Vibulakhaophan… - Molecules, 2023 - mdpi.com
… Diffractaic acid, barbatic acid, and Parmosidone C were three … Diffractaic acid showed the highest selectivity index, and … This report highlights that a lichen-derived diffractaic acid could …
Number of citations: 4 www.mdpi.com
B Emsen, Y Bulak, E Yıldrım, A Aslan - 2012 - earsiv.kmu.edu.tr
… Diffractaic acid was more potent and possessed higher mortality rates than that obtained … After 96 h exposure period, the LC50 values calculated for usnic acid and diffractaic acid were …
Number of citations: 25 earsiv.kmu.edu.tr
F Odabasoglu, OS Yildirim, H Aygun, Z Halici… - European journal of …, 2012 - Elsevier
… Both orally and locally administered olive oil and diffractaic acid … Furthermore, administrations of diffractaic acid and olive oil … These results demonstrate that diffractaic acid and olive oil …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.